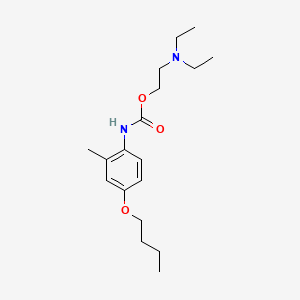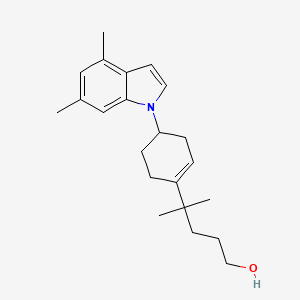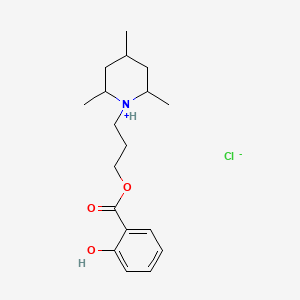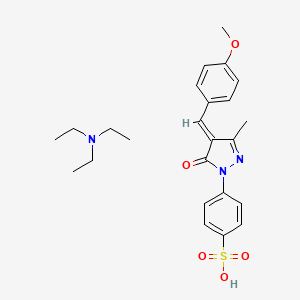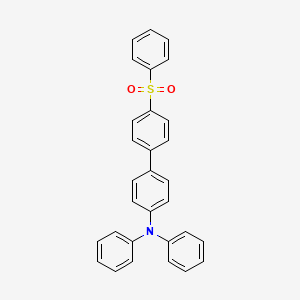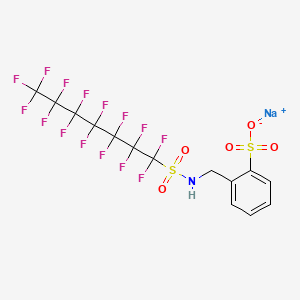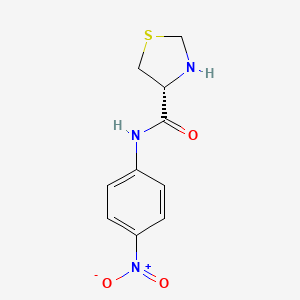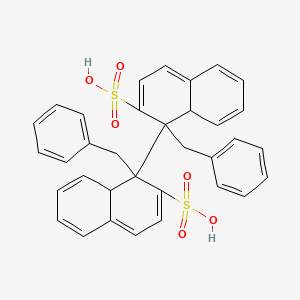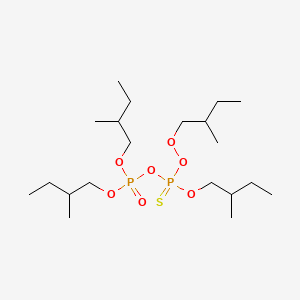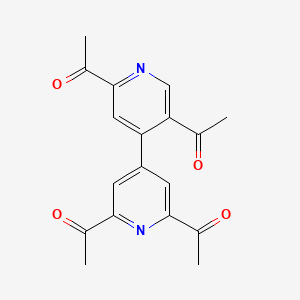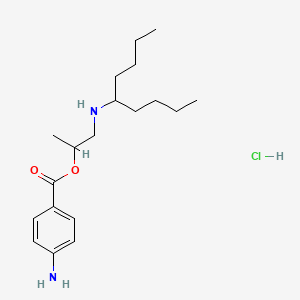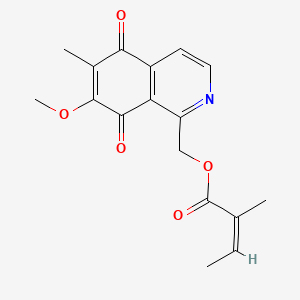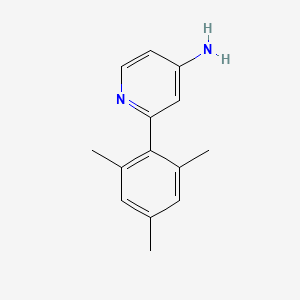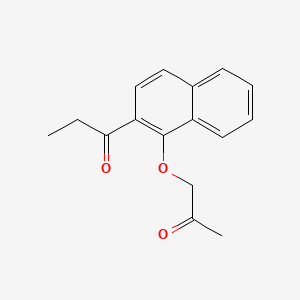
2'-Propionaphthone, 1'-(acetonyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Propionaphthone, 1’-(acetonyloxy)-, also known as 1-(1-Acetonyloxy-2-naphthyl)-1-propanone, is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a propionaphthone group and an acetonyloxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Propionaphthone, 1’-(acetonyloxy)- typically involves the reaction of 2-naphthol with propionyl chloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Propionaphthone, 1’-(acetonyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Propionaphthone, 1’-(acetonyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Propionaphthone, 1’-(acetonyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: This compound has a similar ketone group but is simpler in structure, with a benzene ring instead of a naphthalene ring.
Uniqueness
2’-Propionaphthone, 1’-(acetonyloxy)- is unique due to its combination of a naphthalene ring with both a propionaphthone and an acetonyloxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Properties
CAS No. |
73826-23-0 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-[1-(2-oxopropoxy)naphthalen-2-yl]propan-1-one |
InChI |
InChI=1S/C16H16O3/c1-3-15(18)14-9-8-12-6-4-5-7-13(12)16(14)19-10-11(2)17/h4-9H,3,10H2,1-2H3 |
InChI Key |
SLUVVOMOPIVVKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C2=CC=CC=C2C=C1)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


